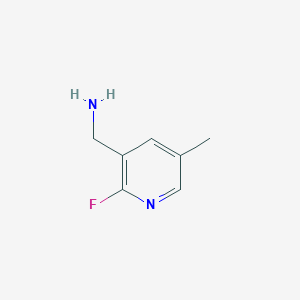

(2-Fluoro-5-methylpyridin-3-yl)methanamine

Description

Significance of Fluorinated Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistry

The pyridine ring is a foundational structure in medicinal chemistry, present in a wide array of FDA-approved drugs. nih.gov This nitrogen-bearing heterocycle is often incorporated into drug candidates to enhance their physicochemical properties. The introduction of fluorine atoms to this already valuable scaffold further amplifies its utility.

Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity. mdpi.com Judicious placement of fluorine on a pyridine ring can modulate factors like metabolic stability by blocking sites susceptible to enzymatic oxidation. nih.gov This leads to a longer half-life and improved therapeutic efficacy. Furthermore, fluorination can alter the basicity (pKa) of the pyridine nitrogen, which can enhance a drug's bioavailability and its ability to bind to specific biological targets. nih.gov The electronic effects of fluorine can also lead to improved membrane permeability and more favorable pharmacokinetic profiles. mdpi.com These benefits have made fluorinated pyridines highly sought-after scaffolds in the design of new pharmaceuticals, agrochemicals, and advanced materials. nih.govnbinno.com

Role of Methanamine Functionalities as Primary Amine Building Blocks in Chemical Synthesis

The methanamine group, a primary amine, is one of the most fundamental and versatile functional groups in organic synthesis. amerigoscientific.comnumberanalytics.com Primary amines serve as essential building blocks for the construction of a vast range of more complex organic compounds, including a multitude of pharmaceuticals, agrochemicals, and polymers. amerigoscientific.com

The reactivity of the primary amine is centered on the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile. numberanalytics.com This allows it to readily participate in a wide variety of crucial chemical reactions, such as:

Amide bond formation: Reacting with carboxylic acids or their derivatives to form amides, the basis of peptide bonds. molport.com

Alkylation and Arylation: Forming new carbon-nitrogen bonds. enamine.net

Reductive amination: Reacting with aldehydes and ketones to form secondary amines. fiveable.me

This predictable and versatile reactivity makes primary amines like (2-Fluoro-5-methylpyridin-3-yl)methanamine invaluable starting materials for synthesizing libraries of novel compounds in drug discovery and materials science research. enamine.net

Research Trajectory and Future Directions for this compound

The research trajectory for this compound is centered on its application as a specialized chemical intermediate. There is limited research on the compound as a final product; instead, its value lies in its potential to serve as a starting point for the synthesis of novel and structurally diverse molecules.

Future research directions will likely focus on leveraging the distinct properties of its two main components. The fluorinated pyridine core provides a stable, biologically relevant scaffold, while the reactive methanamine handle allows for straightforward chemical modification. Researchers can utilize this compound in diversity-oriented synthesis to create libraries of new chemical entities. nih.gov The primary focus will be to use this compound to build larger molecules that could be investigated as potential kinase inhibitors, central nervous system agents, or novel agrochemicals, capitalizing on the well-documented benefits of the fluoropyridine motif. The compound serves as a crucial link, enabling chemists to introduce this valuable scaffold into new molecular designs.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 871325-17-6 |

| Molecular Formula | C₇H₉FN₂ |

| Molecular Weight | 140.16 g/mol |

| Class | Heterocyclic Building Block |

Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-5-methylpyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,3,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBSDSUWUDOJAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60699393 | |

| Record name | 1-(2-Fluoro-5-methylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871325-17-6 | |

| Record name | 1-(2-Fluoro-5-methylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Fluoro 5 Methylpyridin 3 Yl Methanamine

Precursor Synthesis and Derivatization Routes

The successful synthesis of the target compound is highly dependent on the efficient preparation of key intermediates, particularly the 2-fluoro-5-methylpyridine (B1304807) core and its subsequent functionalization at the 3-position.

The foundational intermediate, 2-fluoro-5-methylpyridine, serves as a critical building block. bldpharm.comsigmaaldrich.com Its synthesis can be approached through several established routes for fluorinated heterocycles. One common method involves a halogen exchange reaction, where a corresponding chloro- or bromo-pyridine is treated with a fluoride (B91410) source. For instance, 2-chloro-5-methylpyridine (B98176) can be subjected to fluorination.

Another prominent strategy is the Balz-Schiemann reaction, which introduces the fluorine atom onto the pyridine (B92270) ring from an amino precursor. This process typically involves the diazotization of an aminopyridine, such as 2-amino-5-methylpyridine, in the presence of a fluoride source like hydrogen fluoride, followed by thermal decomposition of the resulting diazonium salt. google.com A patent describes a similar improved Balz-Schiemann reaction for preparing various fluoropyridine compounds, highlighting its industrial applicability. google.com

Furthermore, multi-step sequences starting from readily available materials are employed. For example, the synthesis of a related compound, 2-chloro-3-fluoro-5-methylpyridine, can be achieved by a sequence of chlorination, fluorination, and methylation reactions on a pyridine starting material, demonstrating the modular approach to constructing these substituted intermediates. pipzine-chem.com

To synthesize (2-Fluoro-5-methylpyridin-3-yl)methanamine, the 2-fluoro-5-methylpyridine intermediate must be functionalized at the 3-position to introduce a group that can be converted into a methanamine moiety. The most direct precursors are 2-fluoro-5-methylnicotinaldehyde (B1372914) (the aldehyde) and 2-fluoro-5-methylnicotinonitrile (B1523370) (the nitrile).

The synthesis of these precursors typically relies on the ortho-directing effect of the fluorine atom in 2-fluoro-5-methylpyridine. This allows for selective metalation (lithiation) at the C3 position using a strong base like lithium diisopropylamide (LDA) or n-butyllithium. The resulting 3-lithiated intermediate can then be reacted with an appropriate electrophile.

For the aldehyde (2-fluoro-5-methylnicotinaldehyde): Quenching the lithiated species with N,N-dimethylformamide (DMF) yields the desired aldehyde. chemicalbook.com

For the nitrile (2-fluoro-5-methylnicotinonitrile): Reacting the lithiated intermediate with a cyanating agent, such as N-cyanocyanamide or cyanogen (B1215507) bromide, introduces the nitrile group.

Alternative routes involve the modification of a pre-existing functional group. For instance, a 3-carboxy functionalized fluoropyridine, like 2-chloro-5-fluoro-nicotinic acid, can be synthesized and subsequently converted to the nitrile or aldehyde. google.com The corresponding carboxylic acid or its ester can be converted to a primary amide, which is then dehydrated to the nitrile.

Introducing the methanamine side chain before the formation of the pyridine ring is a less common strategy for this class of compounds. This approach would involve the cyclocondensation of acyclic precursors where one of the components already contains a protected aminomethyl group. For example, a reaction analogous to the Hantzsch pyridine synthesis could theoretically be employed, but finding suitably substituted starting materials makes this route challenging. The scientific literature predominantly favors the functionalization of a pre-formed, stable pyridine ring as described in the previous sections, as it offers a more convergent and reliable synthetic pathway. google.com

Direct Synthesis of this compound

Once the key aldehyde or nitrile precursors are obtained, they can be converted directly to the target methanamine through reduction reactions.

The conversion of the precursor aldehyde or nitrile to the primary amine is a pivotal step in the synthesis.

From 2-fluoro-5-methylnicotinaldehyde: The aldehyde is converted to this compound via reductive amination. This process involves the reaction of the aldehyde with an ammonia (B1221849) source to form an intermediate imine. The imine is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

From 2-fluoro-5-methylnicotinonitrile: The nitrile group can be directly reduced to a primary amine using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF). A patent describing the reduction of a related 2-carboxamido-pyridine derivative with LiAlH₄ to the corresponding aminomethylpyridine supports the viability of this method. google.com

Table 1: Representative Conditions for Direct Precursor Conversion

| Precursor | Method | Reagents & Conditions | Product |

|---|

Catalytic hydrogenation presents an alternative and often more scalable method for the reduction step, particularly for converting the nitrile precursor.

The catalytic hydrogenation of 2-fluoro-5-methylnicotinonitrile involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitrile group without affecting the aromatic pyridine ring or causing hydrodefluorination (cleavage of the C-F bond).

Commonly used catalysts for nitrile reduction include:

Raney Nickel (Raney Ni): Often used with ammonia to suppress the formation of secondary amine byproducts.

Palladium on Carbon (Pd/C): A versatile catalyst, though conditions must be carefully controlled to avoid ring reduction or defluorination. google.com

Rhodium (Rh) or Platinum (Pt) catalysts: Can also be effective for this transformation.

The reaction is typically run in a solvent such as methanol (B129727) or ethanol (B145695) under a pressurized atmosphere of hydrogen. The temperature and pressure are optimized to achieve high conversion and selectivity.

Table 2: Catalysts for Hydrogenation of Nitrile Precursor

| Catalyst | Typical Solvent | Key Considerations |

|---|---|---|

| Raney Nickel | Methanol/Ammonia | Ammonia is used to minimize secondary amine formation. |

| Palladium on Carbon (Pd/C) | Ethanol, Methanol | Conditions must be optimized to prevent hydrodefluorination and ring saturation. google.com |

| Rhodium on Alumina (Rh/Al₂O₃) | Methanol | Offers high activity, conditions require careful control. |

Multi-component Reactions and Tandem Processes for C-N Bond Formation

Multi-component reactions (MCRs) offer an efficient approach for the synthesis of complex molecules like this compound from simple precursors in a single step. nih.govbibliomed.org These reactions are characterized by high atom economy and procedural simplicity. nih.gov Tandem reactions, where multiple bond-forming events occur sequentially in one pot without the isolation of intermediates, also provide a streamlined route to such compounds. nih.govnih.gov

A plausible, though not explicitly documented, multi-component strategy for the synthesis of a precursor to this compound could involve a variation of the Hantzsch pyridine synthesis or similar condensation reactions. acsgcipr.org For instance, a three-component reaction could theoretically be designed using a β-aminocrotonate equivalent, a fluorinated aldehyde, and an ammonia source to construct the substituted pyridine ring.

Tandem processes for the formation of the crucial C-N bond in this compound could be envisioned starting from a precursor like 2-fluoro-3-formyl-5-methylpyridine. A tandem reductive amination process, for example, would involve the in-situ formation of an imine from the aldehyde and an amine source, followed by immediate reduction to the desired aminomethyl group. nih.gov

Table 1: Hypothetical Multi-component Reaction for a Precursor

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Fluorinated β-ketoester | Aldehyde | Ammonia | Acid/Base | Dihydropyridine precursor |

This table illustrates a general concept; specific substrates would need to be designed for the target molecule.

Stereochemical Control and Regioselectivity in Synthesis

Achieving specific stereochemistry and regiochemistry is paramount in the synthesis of functionalized pyridine derivatives.

While no specific diastereoselective or enantioselective syntheses for this compound are documented in the public literature, general methodologies for creating chiral pyridines can be considered. The introduction of a chiral center could be achieved through asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or imine, using a chiral catalyst. nih.gov For instance, a chiral aminophosphine (B1255530) ligand in conjunction with a metal catalyst could facilitate the enantioselective reduction of a C=N bond. nih.gov

Another approach involves the use of chiral auxiliaries or catalysts in the construction of the pyridine ring itself, leading to a diastereomerically or enantiomerically enriched product. nih.govmdpi.com

Table 2: Potential Enantioselective Catalytic Systems

| Catalyst System | Reaction Type | Potential Chiral Product |

| Ruthenium-catalyzed asymmetric hydrogenation | Hydrogenation of a prochiral imine | Enantiomerically enriched aminomethylpyridine |

| Copper-chiral diphosphine ligand | Asymmetric alkylation | Chiral substituted pyridine |

The regioselective functionalization of the pyridine ring is crucial for introducing substituents at the desired positions. For the synthesis of this compound, functionalization at the 3-position of a 2-fluoro-5-methylpyridine core is required. Directed ortho-metalation is a powerful tool for achieving such regioselectivity. researchgate.net By using a suitable directing group, a metalating agent like lithium diisopropylamide (LDA) can selectively deprotonate the C-3 position, allowing for the introduction of an electrophile that can be later converted to the aminomethyl group. researchgate.netmdpi.com

For instance, starting with 2-fluoro-5-methylpyridine, a directed metalation at the 3-position followed by reaction with a formylating agent would yield 2-fluoro-5-methylnicotinaldehyde. mdpi.com This aldehyde is a key intermediate that can then be converted to the target aminomethylpyridine. The fluorine atom at the 2-position can influence the regioselectivity of such reactions. nih.govacs.org

Industrial Synthesis Considerations and Process Optimization

The industrial-scale synthesis of this compound would necessitate a focus on cost-effectiveness, safety, and efficiency. Process optimization would involve several key aspects. researchgate.net

One potential route for industrial production could start from the readily available 2-fluoro-5-methylpyridine. sigmaaldrich.com A patented process describes the oxidation of 2-fluoro-5-methylpyridine to 2-fluoro-5-pyridinecarboxylic acid, followed by conversion to the acyl chloride. google.com This acyl chloride could then be subjected to a series of reactions, such as conversion to an amide and subsequent reduction, to yield the final aminomethyl product.

Process optimization would involve:

Catalyst Selection and Loading: Identifying a highly active and recyclable catalyst to minimize costs and waste. researchgate.net

Solvent and Reagent Choice: Utilizing environmentally benign and low-cost solvents and reagents.

Reaction Conditions: Optimizing temperature, pressure, and reaction times to maximize yield and minimize energy consumption. researchgate.net

Purification Methods: Developing efficient and scalable purification techniques, such as distillation or crystallization, to achieve high product purity.

The use of flow chemistry could also be explored to improve safety, consistency, and throughput of the manufacturing process. vcu.edu

Table 3: Key Industrial Synthesis Parameters and Optimization Goals

| Parameter | Optimization Goal | Rationale |

| Starting Material Cost | Minimize | Reduce overall production cost. |

| Number of Synthetic Steps | Reduce | Increase overall yield and reduce processing time. vcu.edu |

| Catalyst Efficiency | Maximize | Lower catalyst loading and cost. researchgate.net |

| Waste Generation | Minimize | Improve environmental footprint and reduce disposal costs. |

| Product Purity | Maximize | Meet quality standards for subsequent applications. |

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 5 Methylpyridin 3 Yl Methanamine

Reactivity of the Primary Amine Group

The primary amine of (2-Fluoro-5-methylpyridin-3-yl)methanamine is a versatile nucleophile, readily participating in a variety of bond-forming reactions. Its reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.

Nucleophilic Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a potent nucleophile, attacking electrophilic carbon centers. This reactivity enables straightforward acylation and alkylation reactions.

Nucleophilic Acylation: In reactions with acylating agents such as acyl chlorides or anhydrides, the amine readily forms amide derivatives. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to eliminate a leaving group (e.g., chloride) and form the stable amide bond. google.com

Nucleophilic Alkylation: Similarly, the amine can be alkylated by various alkylating agents, such as alkyl halides. These reactions typically proceed through an SN2 mechanism, leading to the formation of secondary and tertiary amines.

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Electrophile Example | Product Type |

| Acylation | Acetyl Chloride | N-((2-Fluoro-5-methylpyridin-3-yl)methyl)acetamide |

| Alkylation | Methyl Iodide | N-Methyl-(2-fluoro-5-methylpyridin-3-yl)methanamine |

Condensation Reactions Leading to Imine and Enamine Derivatives

Imine Formation: Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate. google.com The formation of imines from pyridine (B92270) carbaldehydes is a well-established synthetic route.

Enamine Formation: While imine formation is the predominant outcome with primary amines, subsequent tautomerization or reaction with specific carbonyl compounds under certain conditions can potentially lead to enamine structures. Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon.

Table 2: Representative Condensation Reactions

| Carbonyl Compound | Catalyst | Product Type |

| Benzaldehyde | Acid (e.g., H+) | Imine (Schiff Base) |

| Acetone | Acid (e.g., H+) | Imine (Schiff Base) |

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The primary amine of this compound reacts efficiently with isocyanates and isothiocyanates to yield substituted urea and thiourea derivatives, respectively. researchgate.netias.ac.in This addition reaction is robust and high-yielding, making it a common strategy in medicinal chemistry to link molecular fragments and explore structure-activity relationships. nih.govbiointerfaceresearch.com The resulting urea and thiourea moieties are excellent hydrogen bond donors and acceptors, which can facilitate binding to biological targets. biointerfaceresearch.com

The general mechanism involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbon of the isocyanate or isothiocyanate.

Table 3: Formation of Urea and Thiourea Derivatives

| Reagent | Product Type | Resulting Linkage |

| Phenyl Isocyanate | Substituted Urea | -NH-C(O)-NH-Phenyl |

| Phenyl Isothiocyanate | Substituted Thiourea | -NH-C(S)-NH-Phenyl |

Transformations Involving Nitrogen-Containing Heterocycles

The aminomethyl group serves as a key handle for the construction of new heterocyclic rings. Through reactions with bifunctional electrophiles, the amine can be incorporated into a variety of new ring systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of substituted pyrimidines, while reaction with other appropriate reagents can yield diazepines or other complex heterocyclic structures. This versatility makes it a valuable synthon in diversity-oriented synthesis strategies aimed at creating libraries of novel heterocyclic compounds. google.com

Reactivity of the Fluorinated Pyridine Core

The electronic properties of the pyridine ring, combined with the presence of a fluorine atom, dictate the reactivity of the aromatic core.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is inherently electron-deficient, and this effect is amplified by the strongly electronegative fluorine atom at the C-2 position. This electronic arrangement makes the C-2 carbon highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comyoutube.com

The mechanism involves two main steps:

Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the intermediate.

Elimination: The aromaticity is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in this context.

The rate of SNAr reactions on halopyridines is significantly influenced by the halogen, with fluorine typically providing the highest reactivity (F > Cl > Br > I) because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.comnih.gov A wide range of nucleophiles, including alkoxides, thiolates, and amines, can displace the fluorine atom to yield diverse 2-substituted pyridine derivatives. For instance, ammonolysis of 2,3-difluoropyridine (B50371) derivatives proceeds selectively at the 2-position. google.com

Table 4: Representative SNAr Reactions on the Pyridine Core

| Nucleophile | Reagent Example | Product Type |

| Oxygen Nucleophile | Sodium Methoxide (NaOCH₃) | 2-Methoxy-5-methyl-3-(aminomethyl)pyridine |

| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-5-methyl-3-(aminomethyl)pyridine |

| Nitrogen Nucleophile | Piperidine | 2-(Piperidin-1-yl)-5-methyl-3-(aminomethyl)pyridine |

Electrophilic Aromatic Substitution Patterns

The electrophilic aromatic substitution (EAS) reactivity of the this compound ring is dictated by the combined electronic and steric effects of its three substituents: the fluoro, methyl, and aminomethyl groups. The pyridine nitrogen is strongly deactivating and directs electrophiles to the C3 and C5 positions. However, the substituents modulate this inherent reactivity.

Fluoro Group (C2): The fluorine atom is the most electronegative halogen, exerting a strong -I (inductive) effect, which deactivates the ring towards electrophilic attack. Conversely, through its +M (mesomeric) effect, it directs incoming electrophiles to the ortho and para positions (C3 and C5).

Methyl Group (C5): The methyl group is electron-donating via a +I effect and hyperconjugation, thus activating the ring. It directs electrophiles to its ortho and para positions (C4 and C6).

Aminomethyl Group (C3): The -(CH₂NH₂) group has a weak deactivating -I effect due to the nitrogen's electronegativity, but it does not significantly participate in resonance with the ring. Its steric bulk can influence the accessibility of the adjacent C2 and C4 positions.

The interplay of these effects suggests that the C4 and C6 positions are the most likely sites for electrophilic attack. The activating effect of the C5-methyl group reinforces the reactivity at C4 and C6. The strong deactivating effect of the C2-fluoro group and the pyridine nitrogen itself generally makes the ring electron-deficient and less susceptible to EAS compared to benzene. Therefore, forcing conditions are typically required for such transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org While this compound itself is not a direct substrate for cross-coupling, it can be chemically modified to participate in these transformations. A common strategy involves converting the primary amine into a more suitable leaving group, such as a halide or triflate, via a Sandmeyer-type reaction. Once converted, for instance to (2-fluoro-5-methyl-3-halopyridin), the resulting compound becomes a viable partner in various coupling reactions.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgresearchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgnih.gov For a derivative like 3-bromo-2-fluoro-5-methylpyridine, a typical Suzuki coupling would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple with an arylboronic acid, yielding a 3-aryl-2-fluoro-5-methylpyridine derivative. nih.govresearchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a cornerstone for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org A 3-halo-(2-fluoro-5-methylpyridine) derivative could react with an alkene like styrene (B11656) or an acrylate (B77674) to introduce a vinyl group at the C3 position of the pyridine ring. The catalytic cycle generally involves a Pd(0)/Pd(II) pathway. wikipedia.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, employing both palladium and copper co-catalysts. wikipedia.orglibretexts.org It is a highly reliable method for synthesizing arylalkynes and conjugated enynes. libretexts.orgnih.gov The reaction can be performed under mild, often room-temperature conditions, which has broadened its application in the synthesis of complex molecules and pharmaceuticals. wikipedia.orgorganic-chemistry.org A 3-halo-(2-fluoro-5-methylpyridine) derivative would readily couple with a terminal alkyne to install an alkynyl functional group at the C3 position.

Below is a table summarizing representative conditions for these coupling reactions on analogous pyridine substrates.

| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent | Typical Temp. | Reference(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Arylboronic Acid | K₃PO₄, K₂CO₃ | 1,4-Dioxane/H₂O, Toluene | 85-110 °C | nih.gov, researchgate.net |

| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Alkene (e.g., Styrene) | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 °C | wikipedia.org, organic-chemistry.org |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | Et₃N, Piperidine | THF, DMF | Room Temp. - 80 °C | wikipedia.org, libretexts.org, organic-chemistry.org |

Exploration of Reaction Mechanisms

Detailed Mechanistic Investigations of Key Transformations (e.g., Reductive Amination)

This compound is commonly synthesized via the reductive amination of its corresponding aldehyde, 2-fluoro-5-methylnicotinaldehyde (B1372914). This transformation is a fundamental method for amine synthesis. youtube.com The mechanism proceeds in two main stages:

Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of an amine (in this case, typically ammonia (B1221849) or an ammonia source) on the carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a hemiaminal. This step is generally catalyzed by a small amount of acid. youtube.comyoutube.com The hemiaminal is unstable and subsequently eliminates a molecule of water to form an imine (a compound containing a carbon-nitrogen double bond). In the presence of acid, the imine nitrogen can be protonated to form a more electrophilic iminium ion. youtube.com The formation of the imine is a reversible process, and the reaction is often driven forward by the removal of water.

Reduction of the Imine/Iminium Ion: The C=N double bond of the imine or iminium ion is then reduced to a single bond to yield the final amine product. This reduction is achieved using a selective reducing agent. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used because they are capable of reducing the protonated iminium ion but are generally unreactive towards the starting aldehyde or ketone. youtube.com This selectivity allows the entire reaction to be performed in a single pot, where the aldehyde, amine, and reducing agent are all present simultaneously. youtube.com The hydride from the reducing agent attacks the electrophilic carbon of the iminium ion, breaking the pi bond and forming the new carbon-hydrogen bond, thus completing the synthesis of this compound.

Kinetic Studies and Reaction Pathway Elucidation

While detailed kinetic studies specifically for the synthesis or subsequent reactions of this compound are not widely available in peer-reviewed literature, the principles of kinetic analysis are crucial for understanding and optimizing the transformations in which it is involved.

At low pH: The carbonyl group is effectively protonated and activated for nucleophilic attack, but the concentration of the free amine nucleophile is low (as it is protonated to form a non-nucleophilic ammonium (B1175870) ion). Therefore, imine formation can be slow.

At high pH: There is a high concentration of the free amine nucleophile, but the carbonyl group is not activated by protonation. Furthermore, the final dehydration step to form the imine requires an acid catalyst.

At optimal pH (typically 4-6): There is a sufficient concentration of both the free amine and the protonated carbonyl to allow both the initial attack and the subsequent dehydration to proceed at a reasonable rate. youtube.com

Derivatives and Analogues of 2 Fluoro 5 Methylpyridin 3 Yl Methanamine As Chemical Scaffolds

Design and Synthesis of Complex Derivatives

The inherent reactivity of the aminomethyl group and the specific substitution pattern of the pyridine (B92270) ring in (2-Fluoro-5-methylpyridin-3-yl)methanamine make it a versatile starting material for the synthesis of more complex molecular architectures. General strategies in heterocyclic chemistry, such as cycloaddition and cyclocondensation reactions, provide a roadmap for the elaboration of this core structure. researchgate.net

The synthesis of fused heterocyclic systems is a prominent area of organic chemistry, driven by the prevalence of such motifs in biologically active compounds. mdpi.com Methodologies for constructing fused nitrogen-containing heterocycles often involve intramolecular ring closures or cycloaddition reactions. mdpi.com For instance, the formation of fused pyrrolidines can be achieved through [3+2] cycloaddition reactions of azomethine ylides with appropriate dipolarophiles. mdpi.com While specific examples detailing the use of this compound in these exact transformations are not extensively documented in readily available literature, its primary amine functionality presents a clear handle for conversion into reactive intermediates necessary for such cyclizations.

The creation of polycyclic systems can also be envisioned through multi-step synthetic sequences. One common approach is the use of cross-coupling reactions to append additional aromatic or heteroaromatic rings, followed by intramolecular cyclization to yield the final fused structure. nih.gov The synthesis of benzodiazepinedione-fused heterocyclic compounds through a multi-step process involving cycloaddition and subsequent cyclization highlights a potential, albeit complex, pathway for elaborating aminomethyl-substituted heterocycles. nih.gov

The principles of supramolecular chemistry, which involve non-covalent interactions such as hydrogen bonding and π-π stacking, are critical in the design of complex molecular assemblies. The pyridine nitrogen and the aminomethyl group of this compound are both capable of participating in hydrogen bonding, a key interaction for directing the formation of ordered supramolecular structures.

In related systems, such as those involving quinoline (B57606) moieties, π-π stacking interactions have been shown to link molecules into one- and two-dimensional arrays. cymitquimica.com The fluorinated pyridine ring of this compound could similarly engage in such interactions, potentially leading to the formation of well-defined supramolecular assemblies. The construction of macrocycles often relies on reactions that can be performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The amine functionality of the title compound is well-suited for reactions such as amide bond formation or reductive amination with dialdehydes or diacyl chlorides to form macrocyclic structures.

The modification of lead compounds to enhance their binding affinity for biological targets is a fundamental aspect of drug discovery. The introduction of fluorine is a widely used strategy to improve binding affinity and other pharmacokinetic properties. ethernet.edu.et In a study of derivatives of the related compound 2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine, it was noted that fluorine substitution enhances binding affinity and biological activity. This suggests that the fluorine atom in this compound is a key contributor to its potential for molecular recognition.

Further modifications can be systematically explored. For example, the primary amine can be derivatized to form a variety of functional groups, such as amides, sulfonamides, or ureas. Each of these groups introduces different hydrogen bonding capabilities and steric profiles, which can be tailored to fit a specific binding pocket. The synthesis of (2-Fluoro-5-methylpyridin-3-yl)(morpholino)methanone is an example of such a derivatization at the methanamine position, creating a tertiary amide with a distinct conformational preference. scirp.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between a molecule's structure and its resulting activity (SAR) and properties (SPR) is crucial for rational drug design and materials development.

Systematic variation of substituents allows for the mapping of the chemical space around a core scaffold to identify key interactions and properties. In a study on synthetic methcathinone (B1676376) analogs, it was found that the position of substituents on the aromatic ring significantly impacted their potency as monoamine transporter releasing agents. nih.gov Specifically, 2-substituted analogs were generally less potent than their 3- or 4-substituted counterparts. nih.gov While the core scaffold is different, this highlights the general principle that the positional chemistry on an aromatic ring is critical for biological activity.

For this compound, analogous systematic variations could include:

On the Pyridine Ring: Changing the methyl group at the 5-position to other alkyl groups, halogens, or hydrogen-bonding moieties to probe steric and electronic requirements.

On the Amine Nitrogen: Acylation, alkylation, or arylation of the primary amine to explore how changes in size, basicity, and hydrogen-bonding capacity affect activity.

These variations would allow for the development of a detailed SAR model, guiding the design of analogues with optimized properties.

The fluorine atom at the 2-position of the pyridine ring has a profound impact on the molecule's properties. Its high electronegativity creates a strong dipole moment and alters the electron distribution within the pyridine ring. This can influence the pKa of the pyridine nitrogen, making it less basic compared to its non-fluorinated analogue.

The following interactive table, based on data from a study of 2-(thiofluoroalkyl)pyridines, illustrates the nuanced impact of fluorination on lipophilicity. While these are not derivatives of the title compound, they provide a strong model for the expected influence of fluorine.

| Compound (Substituent at 2-position) | Degree of Fluorination | logD 7.4 |

| 2-(Methylthio)pyridine | Non-fluorinated | 1.69 |

| 2-((Difluoromethyl)thio)pyridine | Difluorinated | 1.95 |

| 2-((Trifluoromethyl)thio)pyridine | Trifluorinated | 2.13 |

| 2-(Ethylthio)pyridine | Non-fluorinated | 2.26 |

| 2-((1,1-Difluoroethyl)thio)pyridine | Internally Difluorinated | 1.82 |

| Data sourced from a study on 2-(thiofluoroalkyl)pyridines and is intended to be illustrative of the effects of fluorination. nih.gov |

Role of the Methyl Group in Conformational Preferences and Interactions

The methyl group at the 5-position of the pyridine ring in this compound, while seemingly a simple alkyl substituent, plays a significant role in dictating the molecule's conformational preferences and its non-covalent interactions. Its influence stems from a combination of steric and electronic effects.

Steric Hindrance and Conformational Control:

The primary influence of the methyl group on the conformation of this compound is through steric hindrance. The presence of the methyl group ortho to the methanamine substituent can restrict the free rotation of the C-C bond between the pyridine ring and the aminomethyl group. This steric clash can favor specific rotamers where the amine group is oriented away from the methyl group to minimize van der Waals repulsion.

Electronic Effects and Non-Covalent Interactions:

Electronically, the methyl group is considered a weak electron-donating group through hyperconjugation and inductive effects. This electron donation can subtly increase the electron density of the pyridine ring, potentially influencing its basicity and the nucleophilicity of the ring nitrogen. nih.gov In the context of the entire molecule, this effect is counterbalanced by the strong electron-withdrawing nature of the fluorine atom at the 2-position.

Below is a data table summarizing the general effects of methyl and fluoro substituents on a pyridine ring, which can be extrapolated to understand their influence on this compound.

| Substituent | Position on Pyridine Ring | Electronic Effect | Steric Effect | Impact on Interactions |

| Methyl (-CH₃) | 5- | Weakly electron-donating (+I, hyperconjugation) | Moderate steric bulk | Can influence side-chain conformation; participates in hydrophobic and weak C-H···π/N interactions. |

| Fluoro (-F) | 2- | Strongly electron-withdrawing (-I, weak +M) | Small steric footprint | Can participate in hydrogen bonding (as an acceptor) and dipole-dipole interactions; influences ring basicity. |

This table provides a generalized overview of substituent effects on a pyridine ring.

Pyridine-Based Methanamine Scaffolds in Material Science Applications (e.g., Polymerization Initiators, Ligands for Catalysis)

Pyridine-based scaffolds are of significant interest in material science due to the versatile coordination chemistry of the pyridine nitrogen and the potential for functionalization of the ring. The methanamine group, in particular, provides a reactive handle for incorporating these scaffolds into larger molecular architectures or for anchoring them to surfaces.

Ligands for Catalysis:

The nitrogen atom of the pyridine ring and the nitrogen of the methanamine side chain in this compound can act as a bidentate ligand, chelating to a metal center. The electronic properties of the pyridine ring, modulated by the fluoro and methyl substituents, can influence the stability and reactivity of the resulting metal complex. For instance, electron-withdrawing groups can decrease the electron density on the metal center, potentially enhancing its catalytic activity in certain oxidation reactions. Conversely, electron-donating groups can increase the electron density, which might be favorable for reductive catalytic cycles.

Pyridine-containing ligands have been extensively used in a variety of catalytic transformations. While specific studies on this compound as a ligand are not prevalent in the literature, the broader class of functionalized pyridine methanamines has shown utility. For example, pyridine-imine ligands are used in copper-catalyzed reactions. bldpharm.com The steric environment created by the substituents on the pyridine ring can also play a crucial role in controlling the stereoselectivity of catalytic reactions.

Polymerization Initiators:

The amine functionality of the methanamine group can act as an initiator for ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone, leading to the formation of biodegradable polyesters. mdpi.com The pyridine moiety itself can also participate in the polymerization process, either as part of the initiator or as a catalytic species. Pyridine and its derivatives have been shown to catalyze the ROP of cyclopropenones. nih.gov

The innate basicity of the pyridine nitrogen can be a challenge in controlled polymerizations catalyzed by transition metals, as it can coordinate to the metal center and affect the polymerization kinetics. nih.gov However, careful design of the monomer and catalyst system can overcome this issue. The substituents on the pyridine ring in this compound would likely influence its effectiveness as a polymerization initiator or catalyst. The electron-withdrawing fluorine could reduce the coordinating ability of the pyridine nitrogen, potentially making it more compatible with certain metal-catalyzed polymerization processes.

The following table presents examples of how pyridine-based scaffolds are utilized in material science applications.

| Pyridine-Based Scaffold | Application | Role of Pyridine Moiety |

| Pyridinonorbornenes | Monomers in Ring-Opening Metathesis Polymerization (ROMP) | The pyridine's Lewis basicity can influence the polymerization catalyst and the properties of the resulting polymer. nih.gov |

| 2,6-bis(diethylaminomethyl)pyridine derivatives | Ligands for Copper(II) complexes | The substituted pyridine ring acts as a central part of a pincer ligand, with substituents electronically tuning the metal center. nih.gov |

| Pyridinium (B92312) Salts | Co-catalysts in Ring-Opening Polymerization of cyclic esters | The pyridinium cation can act as a Lewis acid to activate the monomer. mdpi.com |

| Pyridine-grafted Copolymers | Fluorescent and Antimicrobial Materials | The pyridine units contribute to the photophysical and biological properties of the polymer. |

This table illustrates the diverse roles of pyridine scaffolds in material science, providing context for the potential applications of this compound.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 Methylpyridin 3 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of molecules. For (2-Fluoro-5-methylpyridin-3-yl)methanamine, these calculations can predict a range of properties, from its electronic structure to its spectroscopic characteristics and reactivity.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can simulate various spectroscopic techniques, providing theoretical spectra that can aid in the identification and characterization of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These predictions are based on the calculated magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment. youtube.comscirp.org For this compound, distinct chemical shifts would be predicted for the protons and carbons of the pyridine (B92270) ring, the methyl group, and the methanamine moiety, with the fluorine atom causing characteristic shifts in its vicinity. youtube.com

Infrared (IR) Spectroscopy: IR spectra can be simulated by calculating the vibrational frequencies of a molecule. researchgate.netresearchgate.net Each vibrational mode corresponds to a specific bond stretching, bending, or wagging motion. For the target molecule, characteristic vibrational frequencies would be predicted for the N-H and C-H stretches of the aminomethyl group, the C-F stretch, and the various vibrations of the substituted pyridine ring. researchgate.netup.ac.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum. These transitions typically involve the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO). The predicted wavelengths of maximum absorption (λ_max) are valuable for understanding the electronic properties of the molecule. sciforum.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations provide insight into these aspects.

Conformational Landscape and Energy Minima

This compound possesses rotational freedom around the single bond connecting the aminomethyl group to the pyridine ring. Conformational analysis involves systematically rotating this bond and calculating the potential energy at each angle to map out the conformational landscape. colostate.edu This process identifies the low-energy, stable conformations (energy minima) and the high-energy transition states that separate them. For benzylamine (B48309) and its derivatives, studies have shown that specific staggered conformations are energetically favored. colostate.edupreprints.org A similar approach would reveal the preferred spatial arrangement of the aminomethyl group relative to the pyridine ring in the target molecule.

Torsional Strain and Flexibility within the Methanamine Moiety

The energy barriers to rotation around the C-C and C-N bonds of the methanamine moiety determine the flexibility of this side chain. High torsional barriers indicate a more rigid structure, while low barriers suggest greater flexibility. nih.gov These barriers can be calculated by performing constrained geometry optimizations at various dihedral angles. Understanding the flexibility of the methanamine group is important as it can influence how the molecule interacts with other molecules or biological targets. Molecular dynamics simulations can further explore the dynamic behavior of the molecule over time, providing a more comprehensive picture of its flexibility and conformational preferences in a simulated environment. acs.orgaps.org

Intermolecular Interactions and Hydrogen Bonding Networks in Condensed Phases

In the condensed phases, the intermolecular interactions of this compound would be dictated by a combination of forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The primary amine (-CH₂NH₂) group is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring and the fluorine atom are potential hydrogen bond acceptors.

Computational methods such as Density Functional Theory (DFT) can be employed to model these interactions. By calculating the interaction energies and geometric parameters of various possible dimers and larger clusters of this compound, the most stable hydrogen bonding motifs can be predicted.

Table 1: Predicted Hydrogen Bond Parameters for a Hypothetical Dimer of this compound

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

| N-H···N (pyridine) | 2.95 | 175 | -5.8 |

| N-H···F | 3.10 | 160 | -2.5 |

Note: The data in this table is illustrative and based on typical values for similar functional groups, as specific experimental or computational data for the title compound is not available.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry offers powerful tools for modeling reaction pathways and analyzing the transition states of chemical reactions involving this compound. These methods allow for the exploration of reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental means alone.

The elucidation of reaction mechanisms through computational methods typically involves mapping the potential energy surface (PES) of a reaction. By identifying the stationary points on the PES, which correspond to reactants, products, intermediates, and transition states, the entire course of a reaction can be charted. For this compound, this could be applied to understand its synthesis or its subsequent reactions, such as N-acylation or alkylation.

DFT calculations are commonly used to determine the geometries and energies of the species involved in the reaction. The transition state, which represents the energy maximum along the reaction coordinate, is of particular interest as its energy determines the activation barrier and thus the rate of the reaction. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state indeed connects the desired reactants and products.

Computational models can predict the reactivity and selectivity of this compound in various organic transformations. The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can provide valuable clues about its reactivity.

For example, the nucleophilicity of the amine group and the pyridine nitrogen can be assessed by calculating their respective Fukui indices or by modeling their protonation energies. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the pyridine ring will influence the electron density distribution and, consequently, the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for a Model Pyridine System

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -0.8 |

Note: This data is for a representative substituted pyridine and is intended for illustrative purposes.

The principles of in silico catalyst design can be applied to reactions involving this compound, for instance, in transition metal-catalyzed cross-coupling reactions where it might act as a ligand. bldpharm.com Computational screening of virtual libraries of catalysts can identify promising candidates for a specific transformation. bldpharm.com

This process often involves the use of quantitative structure-activity relationship (QSAR) models, where the performance of a catalyst is correlated with its calculated physicochemical properties (descriptors). By modeling the interaction of this compound with a metal center and calculating key parameters such as binding energies and activation barriers for the catalytic cycle, catalysts can be rationally designed and optimized for improved activity and selectivity.

Advanced Analytical and Characterization Techniques for 2 Fluoro 5 Methylpyridin 3 Yl Methanamine and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods are indispensable for the detailed structural elucidation of (2-Fluoro-5-methylpyridin-3-yl)methanamine and related compounds. These techniques probe the interactions of molecules with electromagnetic radiation, revealing information about atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ²D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for determining the precise structure of molecules in solution. For fluorinated pyridine (B92270) derivatives, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D-NMR) experiments provides a complete picture of the molecular framework.

¹H NMR spectra provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of a derivative, distinct signals would be expected for the aromatic protons on the pyridine ring, the methyl group protons, and the methylene (B1212753) protons of the methanamine group. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the fluorine atom and the nitrogen atom in the pyridine ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons attached to electronegative atoms like fluorine and nitrogen appearing at characteristic downfield positions. For instance, in related N-(pyridin-2-yl)amides, the carbon atoms of the pyridine ring and the amide carbonyl group show distinct resonances. rsc.org

¹⁹F NMR is particularly valuable for fluorinated compounds. It provides direct information about the chemical environment of the fluorine atom. The chemical shift and coupling constants (J-coupling) between ¹⁹F and nearby ¹H or ¹³C nuclei can definitively confirm the position of the fluorine substituent on the pyridine ring.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between atoms. COSY spectra reveal correlations between coupled protons, helping to assign protons within the same spin system. HSQC spectra correlate proton signals with the signals of the directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C resonances.

Table 1: Representative ¹H and ¹³C NMR Data for Related Pyridine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| N-(5-Methylpyridin-2-yl)benzamide | 8.84 (s, 1H), 8.30-8.25 (m, 1H), 8.02 (s, 1H), 7.93-7.87 (m, 2H), 7.58-7.45 (m, 4H), 2.28 (s, 3H) | 165.8, 149.6, 147.9, 139.2, 134.6, 132.2, 129.4, 128.9, 127.3, 113.8, 17.9 | rsc.org |

| N-(3-Methylpyridin-2-yl)benzamide | 8.98 (s, 1H), 8.21 (d, J = 4.4 Hz, 1H), 7.95-7.93 (m, 2H), 7.61 (d, J = 7.5 Hz, 1H), 7.56-7.51 (m, 1H), 7.47-7.42 (m, 2H), 7.15-7.10 (m, 1H), 2.32 (s, 3H) | 166.4, 150.1, 145.4, 140.1, 134.1, 132.0, 129.7, 128.6, 127.8, 121.9, 18.4 | rsc.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

IR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Key functional groups have characteristic absorption frequencies. For this compound, characteristic IR bands would include:

N-H stretching vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic ring and the methyl and methylene groups, usually observed between 2850 and 3100 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring, which give rise to several bands in the 1400-1600 cm⁻¹ region.

C-F stretching vibration, which is a strong absorption typically found in the 1000-1400 cm⁻¹ range.

Raman Spectroscopy is a light scattering technique that also provides information about molecular vibrations. While some vibrations are strong in IR, others may be more intense in Raman, providing complementary data. For instance, the symmetric vibrations of non-polar bonds often produce strong Raman signals.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Mass Spectrometry (MS) involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion, can provide valuable clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For example, HRMS analysis of related pyridine derivatives has been used to confirm their calculated elemental compositions with high accuracy. rsc.org

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π-π* transitions within the pyridine ring. The position and intensity of these bands can be influenced by the substituents on the ring. For instance, studies on related Schiff bases derived from aminopyridines show strong absorbance bands corresponding to π-π* and n-π* transitions. researchgate.net The presence of the fluorine, methyl, and methanamine groups will affect the energy of these transitions, leading to a characteristic UV-Vis spectrum.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for determining the purity of this compound and for quantitative analysis. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).

In a typical HPLC or UPLC analysis, a solution of the compound is injected into the system. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity of the sample is determined by the area of the peak corresponding to the main compound relative to the total area of all peaks in the chromatogram. For quantitative analysis, the peak area is compared to a calibration curve generated from standards of known concentration. Various detectors, such as UV-Vis or mass spectrometry detectors, can be coupled with HPLC or UPLC to provide additional information about the separated components. While specific HPLC and UPLC methods for this compound are proprietary to manufacturers, related fluorinated pyridinyl methanamine derivatives are analyzed using these techniques to ensure high purity. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, primary amines like this compound often exhibit poor chromatographic behavior due to their polarity, which can lead to peak tailing and low sensitivity. To overcome these issues, derivatization is an essential step to convert the polar amine group into a less polar, more volatile, and thermally stable functional group. youtube.comthermofisher.com This process modifies the compound's chemical properties, making it more amenable to GC analysis. youtube.com

Common derivatization strategies for amines include acylation and silylation. nih.gov

Acylation: This involves reacting the amine with an acylating agent, such as a perfluoroacyl anhydride (B1165640) (e.g., pentafluoropropionic anhydride, PFPA). This reaction replaces the active hydrogens on the amino group with an acyl group, increasing volatility and improving detection, especially with an electron capture detector (ECD). nih.govmdpi.com

Silylation: This is one of the most common derivatization methods, where a silylating reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen in the amine with a non-polar trimethylsilyl (B98337) (TMS) group. thermofisher.com This conversion reduces the compound's polarity and boiling point, leading to improved peak shape and enhanced separation on the GC column. thermofisher.com

Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. Following separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). nih.gov The resulting charged fragments are separated by their mass-to-charge (m/z) ratio, producing a unique mass spectrum that serves as a molecular fingerprint for identification. The fragmentation pattern of the derivatized this compound would be influenced by the stable pyridine ring and the fluoro- and methyl- substituents. The mass spectra of fluorinated compounds are often characterized by specific fragmentation pathways. nih.govnist.gov

Table 1: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Condition | Purpose |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility and thermal stability by converting the primary amine to a TMS-amine. thermofisher.com |

| GC Column | 5% Phenyl Methylpolysiloxane (e.g., TRACE TR-5) | A common non-polar to mid-polar column suitable for a wide range of derivatized analytes. thermofisher.com |

| Injector Temperature | 250 °C | Ensures complete and rapid volatilization of the derivatized analyte. |

| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min | Provides separation of the analyte from by-products and impurities. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. nih.gov |

| MS Scan Range | 50-500 m/z | Covers the expected mass range of the derivatized molecule and its fragments. |

Chiral Chromatography for Enantiomeric Excess Determination

This compound is a chiral molecule, existing as two non-superimposable mirror images called enantiomers. Since enantiomers possess identical physical properties in a non-chiral environment, their separation requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com Chiral chromatography is the benchmark technique for determining the enantiomeric purity or enantiomeric excess (e.e.) of a chiral compound. mdpi.com

The separation mechanism relies on the differential interaction between the two enantiomers and the chiral selector of the CSP. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralcel® and Chiralpak® series), are widely successful for the enantioseparation of a broad range of chiral compounds, including primary amines. mdpi.comnih.govyakhak.org

The choice of mobile phase is critical for achieving separation. Both normal-phase (e.g., heptane/alcohol mixtures) and polar organic modes (e.g., acetonitrile/alcohol) are commonly employed. nih.gov For chiral amines, basic additives are often required to minimize undesirable interactions with residual silanol (B1196071) groups on the silica (B1680970) support, thereby improving peak shape and resolution. nih.gov The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram.

Table 2: Typical Chiral HPLC Method Development Parameters for a Chiral Amine

| Parameter | Options & Considerations | Rationale |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC, IE, IF; Chiralcel® OD-H) | These CSPs have demonstrated high success rates for resolving chiral primary amines. nih.govyakhak.org |

| Mobile Phase Mode | Normal Phase (NP) or Polar Organic (PO) | NP (e.g., n-Hexane/Isopropanol) and PO (e.g., Acetonitrile/Methanol) modes offer different selectivities. nih.gov |

| Mobile Phase Additive | Diethylamine (DEA), Butylamine, or Triethylamine (TEA) | A basic additive is often necessary to reduce peak tailing and improve resolution for amine compounds. nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | Optimized to balance resolution and analysis time; lower flow rates can sometimes improve resolution. sigmaaldrich.com |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | Temperature can affect the kinetics of interaction and thus the separation factor. |

| Detection | UV (e.g., at 254 nm) or Fluorescence (if derivatized) | The pyridine ring provides strong UV absorbance for detection. Derivatization can enhance sensitivity. yakhak.org |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unambiguous information about molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) is considered the gold standard for determining the absolute configuration of a chiral molecule. researchgate.netpurechemistry.orgresearchgate.net The method requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, it diffracts into a unique pattern of spots. By analyzing the intensities and positions of these spots, a three-dimensional electron density map of the molecule can be constructed. purechemistry.org

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net This effect, which is most pronounced for atoms heavier than oxygen, causes slight but measurable differences between the intensities of specific pairs of reflections (known as Bijvoet pairs). researchgate.net By carefully measuring these differences, the true, absolute spatial arrangement of the atoms can be established without ambiguity. researchgate.netnih.gov

Furthermore, SCXRD provides detailed insights into the crystal packing, revealing how individual molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. Studies on fluorinated pyridines have shown that the degree and position of fluorine substitution can significantly influence the crystal packing, leading to arrangements like herringbone or parallel stacking. acs.orgfigshare.com For this compound, hydrogen bonding involving the primary amine and the pyridine nitrogen, as well as potential C–H···F interactions, would be expected to play a crucial role in the solid-state architecture.

Powder X-ray Diffraction for Polymorphism Studies and Phase Transitions

Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. rigaku.com Different polymorphs of the same compound can have distinct physicochemical properties, including solubility, stability, and melting point, which are critical in the pharmaceutical industry. creative-biostructure.comuny.ac.id Powder X-ray Diffraction (PXRD) is the principal analytical technique used to identify and characterize polymorphic forms. creative-biostructure.comresearchgate.net

In PXRD, a sample of finely ground crystalline powder is irradiated with a monochromatic X-ray beam. The sample contains a vast number of randomly oriented microcrystals, which results in the X-rays being diffracted at all possible angles simultaneously, producing a characteristic diffraction pattern of intensity versus diffraction angle (2θ). Each polymorphic form has a unique crystal lattice and will therefore produce a distinct PXRD pattern, which serves as a fingerprint for that specific form. rigaku.comresearchgate.net

PXRD is extensively used to:

Identify polymorphic forms: By comparing the PXRD pattern of a sample to reference patterns of known polymorphs. rigaku.com

Assess polymorphic purity: The presence of minor peaks corresponding to an unwanted polymorph can indicate contamination. rigaku.com

Monitor phase transitions: Changes in crystal structure due to factors like temperature, humidity, or pressure can be monitored in situ. nih.govnih.govnih.gov For example, variable-temperature PXRD (VT-PXRD) can track the transformation from one polymorph to another as a sample is heated or cooled. researchgate.net Studies on aminopyridine derivatives have shown that they can exhibit temperature-dependent phase transitions, which can be elucidated by tracking changes in their diffraction patterns upon cooling or heating. nih.govnih.gov

Table 3: Comparison of Single Crystal and Powder X-ray Diffraction

| Feature | Single Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |

| Sample Type | Single, high-quality crystal (0.1-0.5 mm) | Finely ground powder (microcrystalline) |

| Primary Application | Absolute structure determination, bond lengths/angles, crystal packing. purechemistry.orgresearchgate.net | Polymorph identification, phase purity, monitoring phase transitions. creative-biostructure.comuny.ac.id |

| Information Obtained | Precise 3D atomic coordinates, absolute configuration. researchgate.net | Characteristic diffraction pattern (fingerprint), lattice parameters. rigaku.com |

| Key Advantage | Provides the most complete and unambiguous structural data. | Rapid, non-destructive, suitable for bulk sample analysis. creative-biostructure.com |

| Key Limitation | Growing suitable single crystals can be difficult and time-consuming. | Provides averaged information; cannot determine absolute structure directly. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Fluoro-5-methylpyridin-3-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding aldehyde precursor, such as (2-Fluoro-5-methylpyridin-3-yl)methanal, using sodium cyanoborohydride in methanol under inert conditions (pH ~6.5–7.5). Alternatively, nucleophilic substitution of a halogenated pyridine derivative (e.g., 3-chloro-5-methyl-2-fluoropyridine) with ammonia in a pressurized reactor at 80–100°C has been reported . Yield optimization requires careful control of solvent polarity (e.g., THF vs. DMF), temperature, and stoichiometry of the amine source. Typical yields range from 45–72%, with impurities monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (400 MHz, CDCl) shows distinct signals for the methyl group (δ 2.35 ppm, singlet) and fluorinated pyridine protons (δ 8.15–8.45 ppm, multiplet). F NMR confirms the fluorine substituent at δ -112 to -115 ppm .

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 154.1 [M+H], with fragmentation patterns indicating loss of the amine group (-17 Da).

- FT-IR : Stretching vibrations for NH (3350–3450 cm) and C-F (1220–1250 cm) are critical for functional group confirmation .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluoro and 5-methyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The fluorine atom at the 2-position acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 4- or 6-positions. The 5-methyl group introduces steric hindrance, limiting access to adjacent reactive sites. For Suzuki-Miyaura coupling, Pd(PPh) in DMF/HO (3:1) at 90°C achieves moderate coupling efficiency (55–65%) with aryl boronic acids, but regioselectivity must be confirmed via X-ray crystallography or NOESY NMR .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies in solubility (e.g., 12 mg/mL in DMSO vs. 5 mg/mL in ethanol) may arise from polymorphic forms or residual solvents. To address this:

- Perform differential scanning calorimetry (DSC) to identify polymorphs.

- Use Karl Fischer titration to quantify water content.

- Standardize solvent purity (e.g., HPLC-grade DMSO) and temperature (25°C ± 1°C) during measurements .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled proteins (e.g., kinase enzymes) identifies potential binding pockets. Key steps:

Optimize the compound’s geometry using DFT (B3LYP/6-31G*).

Generate electrostatic potential maps to highlight nucleophilic/electrophilic regions.

Validate docking results with MD simulations (NAMD, 100 ns) to assess binding stability.

- Example: The compound shows moderate affinity (K ~2.5 µM) to adenosine A receptors due to hydrogen bonding between the amine group and Thr88 .

Key Research Findings

- Crystallography : The compound’s planar pyridine ring facilitates π-π stacking in co-crystals with benzoic acid derivatives, as confirmed by single-crystal X-ray diffraction (space group P2/c) .